molecular formula C4H6BNO3 B8056604 (2-Methyl-1,3-oxazol-5-yl)boronic acid

(2-Methyl-1,3-oxazol-5-yl)boronic acid

Cat. No.: B8056604
M. Wt: 126.91 g/mol
InChI Key: JRCJCENZXCFGQM-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular structure of (2-Methyl-1,3-oxazol-5-yl)boronic acid is defined by a 1,3-oxazole core, where positions 1 and 3 are occupied by nitrogen and oxygen atoms, respectively. The boronic acid group (-B(OH)$$2$$) is attached to the 5-position, while a methyl group (-CH$$3$$) substitutes the 2-position. Key bonding features include:

  • Aromatic Heterocycle : The oxazole ring exhibits aromaticity due to delocalized π-electrons across the N-O-C-N framework, stabilized by resonance.
  • Boronic Acid Geometry : The boron atom adopts a trigonal planar configuration, with B-O bond lengths averaging 1.36 Å, typical for sp$$^2$$-hybridized boron.
  • Methyl Group Effects : The electron-donating methyl group at C2 slightly increases electron density at the adjacent nitrogen, influencing reactivity in cross-coupling reactions.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}4\text{H}6\text{BNO}_3 $$
Molecular Weight 126.906 g/mol
Density 1.3 ± 0.1 g/cm$$^3$$
Boiling Point 339.5 ± 44.0 °C
SMILES Notation B(C1=C(N=C(O1)C)O)O

The compound’s reactivity is modulated by the boronic acid group, which participates in palladium-catalyzed couplings, and the methyl group, which sterically hinders certain reaction pathways.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in public databases. However, analogous structures, such as (2-Methylbenzo[d]oxazol-5-yl)boronic acid (CAS: 279262-85-0), provide insights into likely conformational preferences. Key observations include:

  • Planarity of the Oxazole Ring : X-ray studies of related compounds show nearly planar heterocyclic rings, with dihedral angles <5° between the boronic acid and ring planes.
  • Hydrogen Bonding : The boronic acid group forms intermolecular hydrogen bonds (O-H···N/O), often leading to dimeric or layered crystal structures.
  • Methyl Group Orientation : In substituted oxazoles, the methyl group typically adopts an equatorial orientation to minimize steric clash with adjacent substituents.

Comparative Crystallographic Parameters

Compound Space Group $$ a $$ (Å) $$ b $$ (Å) $$ c $$ (Å) $$ \beta $$ (°)
(2-Methylbenzo[d]oxazol-5-yl)boronic acid P2$$_1$$/c 17.5582 12.4355 10.0535 103.391

The absence of full crystallographic data for this compound highlights a gap in the literature, warranting further study to resolve its solid-state behavior.

Comparative Analysis with Related Oxazolylboronic Acid Derivatives

This compound exhibits distinct physicochemical properties compared to its structural analogs:

  • vs. (3-Methyl-1,2-oxazol-5-yl)boronic Acid (CAS: 1190875-27-4)

    • Structural Difference : Methyl group at position 3 vs. 2 alters electronic distribution.
    • Reactivity : The 3-methyl derivative shows lower thermal stability (boiling point: 339.5°C vs. 315°C for analogs).
  • vs. (2-Methylbenzo[d]oxazol-5-yl)boronic Acid (CAS: 279262-85-0)

    • Aromatic System : Benzoxazole fusion increases conjugation, reducing solubility in polar solvents.
    • Applications : The benzoxazole derivative is preferred in optoelectronic materials due to extended π-systems.

Table 2: Comparative Properties of Oxazolylboronic Acids

Compound Molecular Weight (g/mol) Density (g/cm$$^3$$) Boiling Point (°C)
This compound 126.906 1.3 ± 0.1 339.5 ± 44.0
(3-Methyl-1,2-oxazol-5-yl)boronic acid 126.906 1.3 ± 0.1 315.0 ± 40.0
(2-Methylbenzo[d]oxazol-5-yl)boronic acid 176.97 1.4 ± 0.1 420.0 ± 50.0

The position of substituents critically influences reactivity and application suitability. For instance, the 2-methyl isomer’s steric profile enhances selectivity in Suzuki couplings, whereas benzoxazole derivatives favor materials science applications.

Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJCENZXCFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methyl-1,3-oxazol-5-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of hydroboration and subsequent oxidation or substitution reactions are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-5-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions are generally mild, making these reactions highly functional group tolerant .

Major Products

The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized via Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Antiproliferative Activity

Key comparisons include:

Compound IC₅₀ (µM) Target Cell Line Key Findings Reference
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 4T1 (breast cancer) High cytotoxicity at sub-µM concentrations
Phenanthren-9-yl boronic acid 0.2251 4T1 (breast cancer) Comparable efficacy to 6-hydroxynaphthalen-2-yl analog
Boronic acid-containing cis-stilbene (13c) 0.48–2.1 B-16, 1-87 Tubulin polymerization inhibition; induces apoptosis
(2-Methyl-1,3-oxazol-5-yl)boronic acid* N/A N/A Predicted activity via SAR (oxazole enhances solubility and target binding)

*Note: Direct data for this compound is unavailable, but its oxazole ring may improve aqueous solubility compared to purely aromatic analogs (e.g., phenyl boronic acid).

Binding Affinity and Selectivity

Boronic acids form reversible complexes with diols (e.g., saccharides) and proteins. Structural modifications critically influence binding:

  • Phenyl boronic acid: Superior diagnostic accuracy in differentiating bacterial enzyme activity (e.g., KPC vs. ESBL) compared to aminophenylboronic acid (APBA) .
  • Diphenylborinic acid : Binds catechol and alizarin red S with ~10× higher affinity than boronic acids due to reduced steric hindrance .
  • Oxazolyl boronic acids : The electron-withdrawing oxazole ring may enhance Lewis acidity, improving diol-binding kinetics. This is analogous to fluorinated benzosiloxaboroles, which show enhanced saccharide sensing .

Structure-Activity Relationships (SAR)

  • Aromatic vs. Heterocyclic Boronic Acids :
    • Naphthyl and phenanthrenyl derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid) exhibit strong antiproliferative activity but suffer from poor aqueous solubility .
    • Heterocyclic boronic acids (e.g., oxazole, benzimidazole) balance lipophilicity and solubility, improving bioavailability .
  • Substituent Effects :
    • Methyl groups (e.g., 2-methyl substitution in oxazole) reduce steric hindrance, facilitating target engagement.
    • Hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl) enhance hydrogen bonding with serine proteases .

Q & A

Q. How do conflicting data on boronic acid reactivity arise, and how can they be reconciled in impurity profiling?

  • Methodological Answer : Discrepancies often stem from boroxine formation during analysis. Cross-validate using orthogonal methods:
  • LC-MS/MS : Quantify free boronic acid.
  • ¹¹B NMR : Differentiate boronic acid (δ 28 ppm) from boroxines (δ 18 ppm).
  • TGA : Assess thermal stability (decomposition >150°C indicates impurities).
    Standardize sample preparation (lyophilization under N₂) to minimize artifacts .

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